Spiro[4.4]nonan-1-amine
Description
Significance of Spirocyclic Systems in Molecular Design and Construction
Spirocyclic systems are characterized by two rings connected by a single, shared carbon atom known as the spiro center. This unique structural feature imparts a distinct three-dimensionality that sets them apart from more planar aromatic and heteroaromatic systems. tandfonline.com The inherent rigidity and defined conformational preferences of spirocycles, particularly those with smaller ring sizes like five- or six-membered rings, make them exceptionally valuable scaffolds in molecular design. tandfonline.comchembridge.com
In the realm of medicinal chemistry, the three-dimensional nature of spirocycles allows for the precise spatial projection of functional groups, enabling more effective and selective interactions with the complex three-dimensional binding sites of biological targets such as enzymes and receptors. tandfonline.comchembridge.com This can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. tandfonline.comresearchgate.net The increased fraction of sp3-hybridized carbon atoms in spirocyclic compounds, compared to their flat aromatic counterparts, often correlates with enhanced solubility and metabolic stability. chembridge.comtandfonline.com The introduction of a spirocyclic moiety can lock the conformation of a molecule, optimizing the orientation of its binding elements for improved efficacy. tandfonline.com
Structural Features and Nomenclature of the Spiro[4.4]nonane Framework
The spiro[4.4]nonane framework consists of two five-membered cyclopentane (B165970) rings joined at a single quaternary carbon atom. According to IUPAC nomenclature, the "spiro" prefix indicates the presence of a shared spiro atom. The numbers within the brackets, [4.4], denote the number of carbon atoms in each ring, excluding the spiro atom itself. libretexts.org The total number of carbon atoms in the bicyclic system is nine, hence the "nonane" suffix.
The structure of spiro[4.4]nonane is characterized by its rigidity and specific stereochemical properties. The fusion of the two rings at the spiro center creates a molecule with a defined three-dimensional shape. In the case of Spiro[4.4]nonan-1-amine, an amino group (-NH2) is attached to the first carbon position of one of the cyclopentane rings. This introduces a key functional group that can participate in a wide range of chemical reactions and biological interactions.
Research Trajectories for this compound: An Overview of Synthetic and Application-Oriented Studies
Research concerning this compound and its derivatives follows two primary trajectories: the development of efficient synthetic methodologies and the exploration of their potential applications, particularly in medicinal chemistry.
Synthetic Studies:
The synthesis of this compound is not extensively documented in dedicated reports; however, its preparation can be logically inferred from the well-established synthesis of its ketone precursor, Spiro[4.4]nonan-1-one. A common and effective method for converting a ketone to an amine is through reductive amination. This process would involve reacting Spiro[4.4]nonan-1-one with an ammonia (B1221849) source in the presence of a reducing agent.
Analogous synthetic routes for similar amino-spiro compounds further support this proposed pathway. For instance, the synthesis of related aminocyclopentanes often involves the reductive amination of the corresponding cyclopentanone. vulcanchem.com The synthesis of the Spiro[4.4]nonan-1-one precursor itself can be achieved through various methods, including the acid-catalyzed cyclization of 1,5-diketones.
Application-Oriented Studies:
The primary interest in this compound lies in its potential as a versatile building block for the synthesis of more complex and biologically active molecules. lookchem.com The amine functionality serves as a crucial handle for introducing a wide array of substituents and for constructing larger molecular frameworks.
Derivatives of amino-spiro[4.4]nonanes are being investigated for a range of therapeutic applications. For example, spirocyclic compounds have shown promise as inhibitors of enzymes and as ligands for receptors in the central nervous system. chembridge.com The rigid spiro[4.4]nonane scaffold provides a robust platform for designing molecules with high binding affinity and selectivity for their biological targets. The incorporation of the amino group allows for the formation of salts, which can improve the solubility and bioavailability of potential drug candidates. lookchem.com As such, this compound is a valuable intermediate in the discovery of new therapeutic agents. lookchem.com
Data Tables
Table 1: Key Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₇N |
| Molecular Weight | 139.24 g/mol |
| IUPAC Name | This compound |
| Core Structure | Two cyclopentane rings sharing a single spiro carbon atom |
| Key Functional Group | Primary Amine (-NH₂) at the C-1 position |
Table 2: Comparison of Key Synthetic Intermediates
| Compound | Molecular Formula | Role in Synthesis |
| Spiro[4.4]nonan-1-one | C₉H₁₄O | Ketone precursor for the synthesis of this compound. |
| (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol | C₉H₁₇NO | An amino-substituted spiro[4.4]nonane derivative, highlighting the utility of this scaffold in medicinal chemistry. vulcanchem.com |
| 1-Oxaspiro[4.4]nonan-6-amine | C₈H₁₅NO | A heterocyclic spiro-amine, demonstrating the versatility of spirocyclic amines as building blocks. lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[4.4]nonan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-8-4-3-7-9(8)5-1-2-6-9/h8H,1-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSZGDISGPXXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCCC2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20440-71-5 | |
| Record name | spiro[4.4]nonan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Spiro 4.4 Nonan 1 Amine and Analogs
Strategic Approaches to the Spiro[4.4]nonane Core Formation
The construction of the spiro[4.4]nonane framework, characterized by two five-membered rings sharing a single carbon atom, presents a unique synthetic challenge. This involves the controlled generation of a quaternary carbon center. cardiff.ac.uk Chemists have developed a range of strategic approaches to address this, primarily centered around cyclization reactions. These methods are designed to be efficient and often stereoselective, providing access to complex molecular architectures. The 1-azaspiro[4.4]nonane skeleton, in particular, is a core component of cephalotaxine (B1668394) alkaloids, which have shown potent antiproliferative activities. acs.orgvulcanchem.com
Cyclization-Based Syntheses
Cyclization reactions are foundational in the synthesis of spiro[4.4]nonane systems. These intramolecular processes form the bicyclic core from linear precursors, offering a direct route to the desired spirocyclic structure.
Classical condensation reactions, such as the Dieckmann and Claisen condensations, remain effective strategies for the formation of the spiro[4.4]nonane core. The Dieckmann condensation, an intramolecular reaction of diesters mediated by a base, is a well-established method. For instance, the treatment of ethyl 4-(3-oxocyclopentyl)butanoate with sodium ethoxide initiates a cyclization to form a spirocyclic β-keto ester, which can then be hydrolyzed and decarboxylated to produce spiro[4.4]nonan-1-one. This approach, however, requires stringent anhydrous conditions to prevent side reactions.
A more advanced application involves a multi-step sequence for the asymmetric synthesis of spiro[4.4]nonane-1,6-dione. This process can include a kinetic resolution followed by hydroformylation, oxidation, esterification, and a final Dieckmann cyclization to generate the second five-membered ring. researchgate.netresearchgate.net To prevent racemization under the basic conditions of the Dieckmann condensation, it is sometimes necessary to protect functional groups, such as masking a β-ketone as a ketal. researchgate.netresearchgate.net
The intramolecular Claisen condensation offers another route. An acid-catalyzed Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid has been described for the synthesis of spiro[4.4]nonane-1,6-dione. researchgate.net
| Reaction Type | Starting Material | Reagents/Conditions | Product | Yield | Reference |
| Dieckmann Condensation | Ethyl 4-(3-oxocyclopentyl)butanoate | 1. Sodium ethoxide 2. Hydrolysis & Decarboxylation | Spiro[4.4]nonan-1-one | Moderate | |
| Dieckmann Cyclization Sequence | Ethyl 1-allyl-2-oxocyclopentanecarboxylate derivative | Baker's yeast, Hydroformylation, Oxidation, Esterification, Dieckmann cyclization | (R)- or (S)-Spiro[4.4]nonane-1,6-dione | 42-54% (overall) | researchgate.netresearchgate.net |
| Claisen Condensation | 4-(2-oxocyclopentyl)-butyric acid | Acid-catalyzed | Spiro[4.4]nonane-1,6-dione | Not specified | researchgate.net |
Modern organocatalysis has introduced highly efficient and stereoselective methods for spiro[4.4]nonane synthesis. A notable example is the asymmetric tandem Nazarov cyclization/semipinacol rearrangement. acs.orgacs.org This reaction constructs chiral spiro[4.4]nonane-1,6-diones from "unactivated" 2-(hydroxyalkyl)-1,4-dien-3-one substrates. acs.orgnih.govthieme-connect.com
Catalyzed by a chiral Brønsted acid, such as N-triflylphosphoramide, the reaction proceeds through a Nazarov 4π-conrotatory electrocyclization, which forms a carbocation intermediate. acs.orgthieme-connect.com This intermediate then triggers a semipinacol rearrangement, expanding a cyclobutanol (B46151) ring to form the second five-membered ring of the spirodione product. acs.orgacs.org This tandem process is remarkable for its ability to create up to four contiguous stereocenters, including the all-carbon quaternary spirocenter, with excellent yields and high enantioselectivity. acs.orgnih.gov DFT calculations have been employed to understand the reaction mechanism and stereochemical outcomes. acs.orgacs.org
| Substrate (R1, R2, R3) | Catalyst | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) | Reference |
| Ph, Me, Me | Chiral N-triflylphosphoramide A | 96 | 97.5:2.5 | >99:1 | thieme-connect.com |
| 4-MeC6H4, Me, Me | Chiral N-triflylphosphoramide A | 92 | 97.5:2.5 | >99:1 | thieme-connect.com |
| 4-FC6H4, Me, Me | Chiral N-triflylphosphoramide A | 87 | 98.5:1.5 | >99:1 | thieme-connect.com |
| Ph, Et, Me | Chiral N-triflylphosphoramide A | 75 | 96:4 | >99:1 | thieme-connect.com |
Domino radical bicyclization provides a powerful strategy for the synthesis of the 1-azaspiro[4.4]nonane skeleton. acs.orgacs.org This approach utilizes O-benzyl oxime ethers containing either a halogenated aromatic ring or a terminal alkyne group, along with an alkenyl moiety, as the starting materials. acs.orgacs.org
The reaction is initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B), and promoted by a radical mediator like tributyltin hydride (Bu3SnH). acs.org The process involves the formation of an aryl or vinyl radical, which undergoes a 5-exo-trig cyclization to generate an alkoxyaminyl radical. vulcanchem.com This intermediate is then captured intramolecularly by the tethered alkenyl group to complete the formation of the 1-azaspiro[4.4]nonane core in a single step. acs.orgvulcanchem.com The reaction typically produces a mixture of diastereomers with a preference for the trans configuration. acs.orgacs.org Yields for this domino process range from 11% to 67%. acs.orgacs.org The use of Et3B as an initiator allows the reaction to proceed under milder conditions. acs.org
| Precursor (Starting Material) | Initiator | Yield (%) | trans:cis Ratio | Reference |
| O-benzyl oxime ether (18a, R=Ph) | AIBN | 67 | 3:1 | vulcanchem.com |
| O-benzyl oxime ether (18b, R=4-MeC₆H₄) | AIBN | 58 | 2.5:1 | vulcanchem.com |
| O-benzyl oxime ether (18c, R=4-OMeC₆H₄) | AIBN | 49 | 3:1 | vulcanchem.com |
| O-benzyl oxime ether (18d, R=4-ClC₆H₄) | AIBN | 11 | 2:1 | vulcanchem.com |
The intramolecular nitroso-ene reaction is a valuable tool for constructing nitrogen-containing heterocycles, including the 1-azaspiro[4.4]nonane framework. researcher.liferesearchgate.net This method has been successfully applied in a modular synthesis towards (±)-cephalotaxine. researchgate.netresearchgate.net The key step involves the generation of a highly reactive N-acyl nitroso species, which then undergoes an intramolecular ene reaction with a tethered alkene. researchgate.netpku.edu.cn
The synthesis starts from a readily available material like 1,2-epoxycyclopentane and involves several steps to build a precursor suitable for the cyclization. researchgate.netresearchgate.net The nitroso-ene cyclization itself rapidly assembles the core 1-azaspiro[4.4]nonane ring system. researchgate.net Mechanistic studies, including DFT calculations, suggest that the reaction can proceed in a stepwise manner through diradical or zwitterionic intermediates, with the initial C-N bond formation being the rate-determining step. pku.edu.cn This approach highlights the utility of harnessing transient reactive intermediates for the efficient construction of complex molecular scaffolds. researcher.liferesearchgate.net
Metal-free cascade reactions offer an environmentally benign and efficient alternative for synthesizing complex cyclic systems. One such strategy involves a DBU-mediated intramolecular aldol (B89426) condensation, which can be the initial step in a sequence to generate new aromatic rings. shareok.org While not a direct route to Spiro[4.4]nonan-1-amine, the principles are applicable to spirocycle synthesis. For example, a tosylhydrazine-mediated conjugate reduction of 3-phenacylideneoxindoles can initiate a cascade. beilstein-journals.org This generates an intermediate that undergoes a base-catalyzed sequential Michael addition and intramolecular aldol condensation with another molecule of the starting material. beilstein-journals.org This specific metal-free cascade results in the diastereoselective formation of dispirocyclopentanebisoxindole derivatives, creating four chiral stereocenters in a one-pot operation. beilstein-journals.org
Another relevant cascade is the organocatalytic Michael-Michael-aldol reaction, which produces spirooxindole derivatives in high yields and stereoselectivity from various heterocyclic precursors like oxindoles and pyrazolones. researchgate.net These examples demonstrate the power of metal-free cascade reactions, combining multiple bond-forming events in a single pot to rapidly build molecular complexity. shareok.orgbeilstein-journals.org
Nitroso-Ene Cyclization Approaches
Rearrangement-Driven Syntheses
Rearrangement reactions offer an elegant and efficient pathway to complex molecular architectures like the spiro[4.4]nonane framework from simpler starting materials. These transformations leverage the migration of atoms or groups to construct the characteristic spirocyclic core.
Boron Trifluoride Mediated Rearrangements
Boron trifluoride (BF₃), a versatile Lewis acid, is a potent catalyst for a variety of rearrangement reactions applicable to spirocycle synthesis. thieme-connect.de It can initiate cascade reactions, such as the cycloaddition of Schiff bases to dihydrofurans, to assemble spirocyclic tetrahydroquinoline frames. mdpi.com While direct synthesis of this compound using BF₃-mediated rearrangement is not extensively documented, the principle is well-established for related structures. For instance, boron-based Lewis acids like triethylborane (Et₃B) have been used to increase the diastereoselectivity in domino radical bicyclization reactions that form 1-azaspiro[4.4]nonane derivatives. acs.org In these cases, it is proposed that the boron atom coordinates to oxygen-containing functional groups, creating a bulky complex that sterically directs the outcome of the cyclization. acs.org The general utility of BF₃ in promoting rearrangements, such as those involving epoxides or in acid-promoted intramolecular Friedel-Crafts reactions, highlights its potential for constructing the spiro[4.4]nonane skeleton through carefully designed precursors. thieme-connect.deresearchgate.net
Semipinacol Rearrangement Strategies
The semipinacol rearrangement is a powerful carbon-carbon bond-forming reaction that can generate new ring systems, including spirocycles. rsc.org A notable application is the tandem Nazarov cyclization/semipinacol rearrangement sequence, which provides access to chiral spiro[4.4]nonane-1,6-diones. rsc.orgbohrium.com This process can create up to four consecutive stereocenters with high enantioselectivity when employing a chiral Brønsted acid catalyst. rsc.org The reaction proceeds through an oxyallyl intermediate which, after cyclization, undergoes a Current time information in Bangalore, IN.-carbon migration to yield the final spirodione product. rsc.org
Another strategy involves a tandem intramolecular hydroamination/semipinacol rearrangement to construct the 1-azaspiro[4.4]nonane skeleton in a single step, demonstrating the efficiency of this approach for creating nitrogen-containing spirocycles. acs.org
Multi-Step Synthesis from Defined Precursors (e.g., Ketones and Diketones)
A foundational approach to this compound involves the synthesis of its corresponding ketone, Spiro[4.4]nonan-1-one, which can then be converted to the target amine via reductive amination. A prominent method for synthesizing the ketone precursor is the acid-catalyzed cyclization of 1,5-diketones. For example, treating a suitable diketone with a strong acid like sulfuric acid induces an intramolecular aldol condensation to form the spiro[4.4]nonane framework, typically in moderate yields.
Another classical method for forming the five-membered ring required for the spirocycle is the Dieckmann condensation. This intramolecular reaction of a diester can be employed in a multi-step sequence to generate the spirocyclic ketone. researchgate.net For instance, a precursor such as ethyl 1-allyl-2-oxocyclopentanecarboxylate can undergo hydroformylation, oxidation, and esterification, followed by a Dieckmann condensation to yield the spiro[4.4]nonane-1,6-dione. researchgate.net This dione (B5365651) can then be selectively reduced and further functionalized to obtain the desired amine.
Enantioselective Synthesis of Chiral this compound Intermediates
The synthesis of enantiomerically pure spiro[4.4]nonane derivatives is of significant interest, and several asymmetric strategies have been developed to access these chiral building blocks.
Asymmetric Catalysis in Spiro[4.4]nonane Synthesis (e.g., Rh-catalyzed, Palladium-catalyzed, Chiral Secondary Amine Catalysis)
Asymmetric catalysis provides a direct route to chiral spirocycles with high enantioselectivity.
Rhodium-Catalyzed Synthesis: Rhodium complexes featuring chiral ligands are effective catalysts for asymmetric transformations. Chiral spiro monophosphite-olefin ligands have been used in Rh-catalyzed asymmetric 1,2-additions of organoboronic acids to aldimines. acs.org Furthermore, Rh-complexes have been successfully applied in the asymmetric cyclization of diketones to produce chiral spiro[4.4]nonane-2,7-diones. capes.gov.br
Palladium-Catalyzed Synthesis: Palladium catalysis is a versatile tool for constructing the spiro[4.4]nonane skeleton. A notable method involves a cascade reaction of dienyl ketone oximes catalyzed by a Pd(0) complex, such as Pd(PPh₃)₄, to form 1-azaspiro[4.4]nonane systems. thieme-connect.com This reaction proceeds through the formation of an alkylideneaminopalladium(II) intermediate, followed by two successive intramolecular cyclizations. thieme-connect.com Synergistic catalysis, combining a palladium(0) catalyst with a chiral secondary amine, has also been developed to access chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity (up to 99% ee). acs.orgnih.govresearchgate.net
Chiral Secondary Amine Catalysis: Organocatalysis using chiral secondary amines is a powerful strategy for the enantioselective synthesis of spirocycles. rsc.org The mechanism typically involves the activation of an α,β-unsaturated aldehyde to form a reactive iminium ion intermediate. rsc.org This intermediate then undergoes a stereoselective nucleophilic attack by a suitable pronucleophile, followed by an intramolecular cyclization of the resulting enamine to forge the spirocyclic ring system. rsc.org This approach has been used to generate C3-spiro-cyclopentaneoxindoles in high yields (up to 72%) and excellent enantioselectivities (up to 99% ee). rsc.orgresearchgate.net
Bioreduction for Enantiopure Spiro[4.4]nonane Derivatives (e.g., Baker's Yeast mediated Kinetic Resolution)
Biocatalysis offers an environmentally friendly and highly selective method for obtaining enantiopure compounds. Baker's yeast (Saccharomyces cerevisiae) is a readily available and effective whole-cell biocatalyst for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, which are key intermediates for the synthesis of chiral amines. mdpi.comoup.com
A practical application of this method is the kinetic resolution of racemic spiro[4.4]nonane-1,6-dione precursors. researchgate.net In one study, the bioreduction of (±)-ethyl 1-allyl-2-oxocyclopentanecarboxylate using baker's yeast yielded the corresponding (1S,2S)-(+)-alcohol with high enantiopurity, leaving the unreacted (1R)-(-)-ketone. researchgate.net This allows for the preparation of both enantiomers of the final spiro[4.4]nonane-1,6-dione on a gram scale with excellent enantiopurities (up to >99% ee). researchgate.net The reduction of spiro ketones themselves has also been shown to proceed with very high stereoselectivity. oup.com
| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Source |
|---|---|---|---|---|---|
| (±)-Ethyl 1-allyl-2-oxocyclopentanecarboxylate | Baker's Yeast | (1S,2S)-(+)-Ethyl 1-allyl-2-hydroxycyclopentanecarboxylate | 40 | 99 | researchgate.net |
| Prochiral Spiro Ketone (unspecified) | Baker's Yeast | Chiral Spiro Alcohol | N/A | ~100 | oup.com |
| 3-(N-ethyl-N-phenylamino)-1-phenylpropan-1-one | Baker's Yeast | (S)-3-(N-ethyl-N-phenylamino)-1-phenylpropan-1-ol | 25 | >98 | mdpi.com |
Chiral Inclusion Complexation for Resolution
The separation of enantiomers of spiro[4.4]nonane derivatives can be efficiently achieved through chiral inclusion complexation. This method relies on the formation of diastereomeric complexes between a racemic spiro compound and a chiral host molecule. Subsequent separation of these complexes, typically by crystallization, allows for the isolation of the individual enantiomers.
A notable example involves the resolution of racemic spiro[4.4]nonane-1,6-dione using the chiral host BINOL. researchgate.net This process, accomplished through simple recrystallization, yields the enantiomerically pure dione with a 31.9-38.4% yield and 100% enantiomeric excess (ee). researchgate.net Similarly, chiral hosts like N-benzylcinchonium chloride have been used for the resolution of related spiro compounds through inclusion complexation. researchgate.net Another approach involves the use of brucine (B1667951) as a resolving agent for racemic spiro-bisoxazolidinethione, a precursor that can be converted to spiro[4.4]nonane-type structures. researchgate.netresearchgate.net
The effectiveness of this technique is also demonstrated in the resolution of various alcohols using chiral hosts in suspension, where one enantiomer is preferentially incorporated into a crystalline complex. e-bookshelf.de For instance, stirring a powdered optically active host with a racemic alcohol can lead to the formation of an inclusion complex, which, after filtration and release of the guest, provides the alcohol in high enantiomeric excess. e-bookshelf.de
Diastereoselective Synthetic Pathways
Diastereoselective synthesis provides a powerful strategy for controlling the stereochemistry of spiro[4.4]nonane systems. These methods often involve the use of chiral auxiliaries or catalysts to direct the formation of a specific diastereomer.
One such pathway is the enantioselective and diastereoselective synthesis of spirocyclic diones, such as (R)-spiro[4.4]nonane-1,6-dione, using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries. rsc.org This method involves asymmetric alkylation and reduction steps to produce the desired spirocyclic compounds. rsc.org
The reduction of enantiomerically pure spiro[4.4]nonane-1,6-dione is another key diastereoselective process. researchgate.net The choice of reducing agent significantly influences the stereochemical outcome, leading to different diastereomers of spiro[4.4]nonane-1,6-diol. researchgate.net For example, using lithium n-butyldiisobutylaluminium hydride yields the cis,cis-diol, while BH3·THF produces the cis,trans-diol, and LiAlH4 gives the trans,trans-diol. researchgate.net The diastereoselectivity of these reductions is summarized in the table below.
| Reducing Agent | Diastereomer | Yield |
| Lithium n-butyldiisobutylaluminium hydride | cis,cis-diol | 88% |
| BH3·THF | cis,trans-diol | 91% |
| LiAlH4 | trans,trans-diol | 15% |
| Data sourced from research on the diastereoselective reduction of spiro[4.4]nonane-1,6-dione. researchgate.net |
Furthermore, diastereodivergent asymmetric Michael additions of cyclic azomethine ylides to nitroalkenes have been developed to generate either syn or anti adducts, which can be converted to 1,7-diazaspiro[4.4]nonane derivatives. sci-hub.se This approach offers a direct route to different diastereoisomers of these important spirocyclic scaffolds. sci-hub.se
Curtius Rearrangement for Stereospecific Nitrogen Installation
The Curtius rearrangement is a versatile and stereospecific reaction for converting carboxylic acids into primary amines, making it a valuable tool for the synthesis of this compound and its analogs. numberanalytics.comwikipedia.orgresearchgate.net The reaction proceeds through an acyl azide (B81097) intermediate, which thermally decomposes to an isocyanate with retention of the configuration of the migrating group. numberanalytics.comwikipedia.org The isocyanate can then be hydrolyzed to the corresponding amine.
This method has been applied in the synthesis of novel spiro-cyclic ketones. researchgate.net A carboxylic acid precursor undergoes a Curtius rearrangement, followed by acid hydrolysis, to yield the target ketone, which can be a precursor to the amine. researchgate.net The stereospecific nature of the Curtius rearrangement ensures that the chirality of the starting material is transferred to the product, which is crucial for the synthesis of enantiomerically pure spiro amines. numberanalytics.com
The general transformation can be summarized as follows:
Acyl Azide Formation : The starting carboxylic acid is converted to an acyl azide. This can be achieved by reacting an acid chloride with sodium azide or by treating an acylhydrazine with nitrous acid. wikipedia.org A direct method involves reacting the carboxylic acid with diphenylphosphoryl azide (DPPA). wikipedia.org
Rearrangement to Isocyanate : The acyl azide is heated, causing it to rearrange to an isocyanate with the loss of nitrogen gas. wikipedia.org
Conversion to Amine : The isocyanate is then treated with a nucleophile, such as water, to form a carbamic acid, which subsequently decarboxylates to yield the primary amine. wikipedia.org
Asymmetric Michael Addition Strategies
Asymmetric Michael addition is a key strategy for the enantioselective construction of the spiro[4.4]nonane framework. This reaction creates a new carbon-carbon bond and can establish a stereocenter at the spiro-carbon atom.
One prominent example is the asymmetric synthesis of spiro[4.4]nonane-1,6-dione through a Michael addition-cyclization cascade. This reaction can be catalyzed by cinchona alkaloid-derived thiourea (B124793) catalysts, achieving high enantiomeric excess (>90% ee). A similar strategy has been employed in the diastereodivergent asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes, catalyzed by copper(II) complexes with N,O- or N,P-ligands. sci-hub.se This method produces adducts that can be readily converted to 1,7-diazaspiro[4.4]nonane derivatives with excellent diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to >99% ee). sci-hub.se
A tandem Nazarov cyclization/semipinacol rearrangement sequence has also been developed to access spiro[4.4]nonane-1,6-dione cores. bohrium.com This organocatalytic approach generates chiral spiro[4.4]nonane-1,6-diones with high yields and enantiomeric excess. researchgate.net
Derivatization and Functionalization of this compound Scaffolds
Synthesis of Spiro[4.4]nonane-1,6-dione and its Conversion to Diols and Dienes
Spiro[4.4]nonane-1,6-dione is a crucial intermediate in the synthesis of various spiro[4.4]nonane derivatives. researchgate.net It can be synthesized through several routes, including the rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one with boron trifluoride or an acid-catalyzed intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid. researchgate.net
Once obtained, spiro[4.4]nonane-1,6-dione can be converted into various diols with different stereochemistries. researchgate.net The reduction of the dione to trans,trans-spiro[4.4]nonane-1,6-diol is a key step. researchgate.net This diol can then be resolved into its enantiomers via the formation of diastereomeric esters with (-)-camphanic acid. researchgate.net
The enantiomerically pure diols serve as precursors for the synthesis of spiro[4.4]nonadienes. For instance, (+)-(5S)-Spiro[4.4]nona-1,6-diene can be prepared from (1R, 6R)-trans,trans-spiro[4.4]nonane-1,6-diol by pyrolysis of the corresponding bis-4-methylphenyl-thionocarbonate. researchgate.net This modified Chugaev reaction is particularly useful for sterically hindered alcohols. researchgate.net
Incorporation of Heterocyclic Moieties (e.g., Oxazolidines, Imidazolidines, Isoxazolones, Isoquinolines, Thiohydantoins)
The spiro[4.4]nonane scaffold can be functionalized by incorporating various heterocyclic moieties, leading to a diverse range of derivatives with potential applications in medicinal chemistry.
Oxazolidines and Imidazolidines : Racemic oxazolidine- and imidazolidine-type spiro[4.4]nonanes can be synthesized from prochiral 1,3-disubstituted acetone (B3395972) derivatives. researchgate.netacs.org For example, 1,3-dihydroxyacetone (B48652) reacts with potassium (thio)cyanate and cyanamide (B42294) to form spiro[4.4]nonane-type bis-oxazolidines and -imidazolidines. researchgate.net
Isoxazolones : Chiral spiroisoxazolone derivatives can be accessed through a cascade reaction between α,β-unsaturated aldehydes and isoxazolones under synergistic catalysis, yielding products with high diastereoselectivity and enantioselectivity. researchgate.net
Isoquinolines : Spiro-isoquinoline derivatives can be prepared from N-arylhomophthalimides. semanticscholar.org Bromination of the homophthalimide followed by reaction with binucleophilic reagents leads to the formation of spiro-isoquinolines. semanticscholar.org Asymmetric synthesis of isoquinoline (B145761) alkaloids has also been achieved using homogeneous catalysis. acs.org
Thiohydantoins : Spiro[4.4]nonane-based thiohydantoins, such as 1,3-diazaspiro[4.4]nonane-2-thione derivatives, have been synthesized. cabidigitallibrary.org For instance, 2-thioxo-1,3-diazaspiro[4.4]nonan-4-one and 1,3-diazaspiro[4.4]nonane-2,4-dithione are examples of such compounds. cabidigitallibrary.orgscientific-publications.net A regiodivergent synthesis of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins has been developed from the reaction of [e]-fused 1H-pyrrole-2,3-diones with thiourea. beilstein-journals.org
Preparation of Nitrogen-Containing Spiro[4.4]nonane Systems (e.g., Azaspiro[4.4]nonan-1-oxyls)
The synthesis of nitrogen-containing spiro[4.4]nonane frameworks, particularly those incorporating a nitroxide radical to form azaspiro[4.4]nonan-1-oxyls, is a significant area of research due to their applications as spin labels and probes. These sterically shielded nitroxides often exhibit high stability against reduction. researchgate.netnih.gov Advanced synthetic strategies have been developed to construct these complex spirocyclic systems, including intramolecular cycloaddition reactions and domino radical bicyclizations.
One prominent method involves the synthesis of 1-azaspiro[4.4]nonan-1-oxyls starting from 5,5-dialkyl-1-pyrroline N-oxides. nih.gov This approach is centered around the introduction of a pent-4-enyl group to the carbon atom of the nitrone, which is then followed by an intramolecular 1,3-dipolar cycloaddition. The subsequent opening of the resulting isoxazolidine (B1194047) ring yields the desired pyrrolidine (B122466) nitroxides. nih.gov This strategy has proven effective for creating new, sterically shielded pyrrolidine nitroxides that show considerable resistance to reduction by agents like ascorbate. nih.govbeilstein-journals.org
The general synthetic pathway can be summarized as follows:
Addition of a Grignard reagent, such as 4-pentenylmagnesium bromide, to a 5,5-dialkyl-1-pyrroline N-oxide.
The resulting intermediate undergoes a spontaneous intramolecular 1,3-dipolar cycloaddition upon heating.
Reductive opening of the isoxazolidine ring, for example, using zinc in acetic acid, to yield the hydroxylamine (B1172632).
Oxidation of the hydroxylamine to the final nitroxide product.
A different approach to functionalized 1-azaspiro[4.4]nonan-1-oxyls starts from the commercially available 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). mdpi.com This method allows for the synthesis of derivatives such as (5R(S),6R(S))-2,2-dimethyl-6-(hydroxymethyl)-1-azaspiro[4.4]nonane-1-oxyl. This key intermediate possesses a hydroxyl group in close proximity to the nitroxide moiety, which can be further functionalized. mdpi.com For instance, the hydroxyl group can be activated for nucleophilic substitution by reacting it with methanesulfonyl chloride or a combination of triphenylphosphine (B44618) and carbon tetrabromide. mdpi.com
The following table details the reaction of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl with methanesulfonyl chloride:
Table 1: Reaction of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl with Methanesulfonyl Chloride Data sourced from a 2018 study. mdpi.com
| Reactant | Reagents | Solvent | Temperature | Reaction Time | Product |
| 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl | Methanesulfonyl chloride, Triethylamine | Dry CHCl₃ | 0 °C to Room Temp. | 6 h | 6-(Chloromethyl)-2,2-dimethyl-1-azaspiro[4.4]nonan-1-oxyl |
Another innovative route for constructing the 1-azaspiro[4.4]nonane skeleton is through a domino radical bicyclization process. acs.org This methodology involves the formation and subsequent capture of alkoxyaminyl radicals. The starting materials for this synthesis are O-benzyl oxime ethers that contain either a brominated or iodinated aromatic ring or a terminal alkynyl group, in addition to an alkenyl moiety. The radical bicyclization is typically initiated by 2,2'-azobisisobutyronitrile (AIBN) or triethylborane and is promoted by tributyltin hydride (Bu₃SnH), yielding the 1-azaspiro[4.4]nonane derivatives in moderate yields as a mixture of diastereomers. acs.org
Table 2: Synthesis of 1-Azaspiro[4.4]nonane Derivatives via Domino Radical Bicyclization Data sourced from a 2019 study. acs.org
| Starting Material Type | Radical Initiator | Promoter | Product Skeleton | Yield Range |
| O-benzyl oxime ether with aryl halide | AIBN or Et₃B | Bu₃SnH | 1-Azaspiro[4.4]nonane | 11-67% |
| O-benzyl oxime ether with terminal alkyne | AIBN or Et₃B | Bu₃SnH | 1-Azaspiro[4.4]nonane | 11-67% |
These methodologies highlight the diverse and advanced synthetic strategies available for preparing complex nitrogen-containing spiro[4.4]nonane systems, providing access to a range of structures with potential applications in various fields of chemistry and materials science.
Structural Elucidation and Stereochemical Analysis of Spiro 4.4 Nonan 1 Amine Architectures
Spectroscopic Characterization Techniques (e.g., ¹H NMR, ¹³C NMR, IR, MS)
The primary structure of spiro[4.4]nonan-1-amine and its derivatives is routinely confirmed using a combination of spectroscopic methods. While specific data for the parent this compound is not extensively published, analysis of its derivatives provides insight into the characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental in assigning the proton and carbon framework.
¹H NMR spectra of spiro[4.4]nonane derivatives typically show complex multiplets for the aliphatic protons of the two cyclopentyl rings due to extensive spin-spin coupling. The chemical shifts of protons on carbons adjacent to the amine group are expected to appear in the range of δ 2.5-3.5 ppm. In derivatives, the multiplicity and coupling constants of specific protons, such as those at positions 3 and 4 in spiro isoxazolidine (B1194047) derivatives, can imply a cis or trans relationship between substituents. niscpr.res.in
¹³C NMR spectra provide information on the number of unique carbon environments. The spiro-carbon atom typically resonates at a distinct chemical shift. For instance, in derivatives like 2,6,6-trimethyl-2-azaspiro[4.4]nonane-1,3-dione, the spiro-carbon appears at 44.7 ppm. tandfonline.com The carbonyl carbon in spiro[4.4]nonan-1-one, a common precursor, is observed around δ 210 ppm.
Infrared (IR) Spectroscopy is used to identify key functional groups. For this compound, the N-H stretching vibrations of the primary amine would be expected in the 3300-3500 cm⁻¹ region. C-N stretching vibrations typically appear in the 1000-1200 cm⁻¹ range. In related dione (B5365651) structures, the carbonyl (C=O) stretch is a strong, characteristic peak around 1700 cm⁻¹. tandfonline.com
Mass Spectrometry (MS) confirms the molecular weight of the compound and can offer structural clues through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula. niscpr.res.inrsc.orgresearchgate.net For this compound hydrochloride, the molecular formula is C₉H₁₈ClN with a formula weight of 175.70 g/mol . achemblock.com
| Technique | Functional Group / Atom | Typical Chemical Shift / Frequency / m/z | Source(s) |
| ¹H NMR | Protons on carbon adjacent to -NH₂ | δ 2.5 - 3.5 ppm (estimated) | niscpr.res.in |
| ¹³C NMR | Spiro-carbon | δ 40 - 60 ppm | tandfonline.com |
| ¹³C NMR | Carbonyl carbon (in ketone precursor) | ~δ 210 ppm | |
| IR | N-H stretch (primary amine) | 3300 - 3500 cm⁻¹ | |
| IR | C=O stretch (in dione derivative) | ~1700 cm⁻¹ | tandfonline.com |
| MS | Molecular Ion (M⁺) of this compound | m/z 139 (calculated) | |
| HRMS | Exact mass of derivatives | Confirms molecular formula | niscpr.res.inrsc.org |
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and absolute stereochemistry. vulcanchem.com For chiral spiro[4.4]nonane derivatives, this technique is invaluable for assigning the absolute configuration (R/S) of stereocenters. ucalgary.caresearchgate.net
Studies on related spiro[4.4]nonane systems, such as spiro[4.4]nonane-1,6-dione, have used X-ray analysis to elucidate their conformational details. The five-membered rings in these structures are not planar and typically adopt a conformation that is intermediate between an envelope and a half-chair form. rsc.org For (S)-(–)-spiro[4.4]nonane-1,6-dione, the angle between the two C=O vectors was determined to be 84°. rsc.org This detailed structural information is crucial for understanding the molecule's reactivity and its interactions with other molecules, such as in catalysis or biological systems.
Stereochemical Purity Assessment (e.g., Enantiomeric Excess, Diastereomeric Ratio)
The synthesis of this compound and its derivatives can result in mixtures of stereoisomers (enantiomers and diastereomers). Assessing the stereochemical purity of the final product is therefore a critical step.
Enantiomeric Excess (ee): For chiral, non-racemic products, the enantiomeric excess is a measure of the purity of one enantiomer over the other. It is commonly determined using chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent. For example, the resolution of trans,trans-spiro[4.4]nonane-1,6-diol into its enantiomers was achieved via diastereomeric esters with (−)-camphanic acid, with the purity of the resolved enantiomers subsequently verifiable. researchgate.net In some asymmetric reactions producing spiro compounds, enantiomeric excesses greater than 95% have been achieved. vulcanchem.com
Diastereomeric Ratio (dr): When a synthesis produces multiple diastereomers, their relative ratio is determined from the integration of distinct signals in ¹H or ¹³C NMR spectra. rsc.org For instance, the synthesis of certain 1-azaspiro[4.4]nonane derivatives yields a mixture of diastereomers where the ratio can be quantified directly from the NMR spectrum. acs.org Separation of these diastereomers is often accomplished by column chromatography. niscpr.res.in
Investigation of Spiroconjugation Effects on Electronic Structure
Spiroconjugation is an electronic effect specific to spiro compounds, where the π-systems or p-orbitals of the two rings, oriented orthogonally to each other, can interact through the shared spiro-carbon atom. rsc.orgcolab.ws This through-bond interaction, though weaker than traditional conjugation, can influence the electronic properties of the molecule. rsc.org
In spiro[4.4]nonane systems containing unsaturation or heteroatoms, spiroconjugation can lead to:
Altered Electronic Transitions: The interaction between the perpendicular π-networks can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), affecting the molecule's UV-Vis absorption spectrum and electrochemical properties. colab.wsresearchgate.net
Intramolecular Charge Transfer (CT): In donor-acceptor systems where the donor and acceptor moieties are placed on the two different rings of the spiro-framework, spiroconjugation can facilitate through-space or through-bond charge transfer. researchgate.net This property is exploited in designing materials for organic electronics. rsc.org
While this compound itself is a saturated system, the concept of spiroconjugation becomes highly relevant in its unsaturated derivatives or when it is incorporated into larger π-systems, where it helps to maintain a rigid, well-defined spatial separation of electronic fragments. rsc.orgresearchgate.netcapes.gov.br
Advanced Spectroscopic Probes for Structural Studies (e.g., PELDOR, DQC)
Advanced Electron Paramagnetic Resonance (EPR) techniques, such as Pulsed Electron-Electron Double Resonance (PELDOR or DEER) and Double Quantum Coherence (DQC), are powerful methods for measuring nanometer-scale distances between paramagnetic centers. ljmu.ac.ukacs.orgresearchgate.net These techniques are not applied to this compound directly but to spin-labeled analogues.
In a typical application, a nitroxide spin label is attached to the molecule of interest. By introducing two such labels at specific sites, PELDOR/DEER can measure the magnetic dipole-dipole interaction between them, which is dependent on the distance separating them (typically in the 1.5 to 10 nm range). ljmu.ac.uk
Researchers have developed novel spin labels based on spirocyclic scaffolds, such as spirocyclohexyl-substituted nitroxides. nih.govnih.gov These labels are designed to have longer spin echo dephasing times (Tₘ), particularly at temperatures above 80 K, compared to conventional nitroxides. This improved property allows for distance measurements under a wider range of conditions, including near ambient temperatures, which is highly desirable for studying the structure and conformational changes of biomolecules. nih.gov The rigidity of the spirocyclic framework helps to reduce the motional averaging that shortens relaxation times, making these advanced probes more effective for structural biology studies. nih.govnih.gov
Computational Chemistry and Theoretical Studies on Spiro 4.4 Nonan 1 Amine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone for the theoretical investigation of spiro[4.4]nonane derivatives. It offers a balance between computational cost and accuracy, enabling detailed electronic structure analysis to predict and rationalize the behavior of these complex molecules.
DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving spiro[4.4]nonane scaffolds. For instance, in the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement used to construct chiral spiro[4.4]nonane-1,6-diones, DFT studies have been pivotal. rsc.orgresearchgate.net These calculations have helped to validate proposed reaction mechanisms by identifying key intermediates, such as oxyallyl cations, and locating the associated transition states. rsc.org
The stereochemistry of spiro[4.4]nonane systems is a critical aspect of their chemistry, and DFT calculations provide a quantitative framework for understanding and predicting stereochemical outcomes. In catalyzed reactions, theoretical models can explain how a catalyst's chirality is transferred to the product. For example, DFT calculations have shown that the stereochemistry of a chiral Brønsted acid catalyst directly dictates the stereoconfiguration at the C1 position during the cyclization to form a spiro[4.4]nonane dione (B5365651). rsc.org Furthermore, these studies can reveal how the stereochemistry of one newly formed center can influence the configuration of adjacent centers during subsequent reaction steps. rsc.org
Computational methods have also been employed to predict the three-dimensional structure of spiro compounds in the solid state. A blind crystal structure prediction study using a dispersion-corrected density functional approach successfully identified the correct packing of a dinitro-diazaspiro[4.4]nonane derivative as the lowest energy alternative. researchgate.net The agreement between computed enantioselectivity and experimental values further validates the predictive power of these theoretical models. researchgate.net
DFT calculations allow for the systematic investigation of how different substituents on the spiro[4.4]nonane framework affect the molecule's reactivity and the selectivity of its reactions. Theoretical studies on the Nazarov cyclization/semipinacol rearrangement have explicitly used DFT to understand these substituent effects. researchgate.net By computationally modifying substituents on the starting materials, researchers can predict how these changes will influence reaction barriers and product distributions.
In a study on copper-catalyzed borylative cyclization, the role of different counter-ions was investigated computationally. urv.cat Replacing a potassium ion with a smaller sodium ion was calculated to increase the activation barrier, a finding that correlated well with the experimentally observed sluggishness of the reaction when using a sodium-based base. urv.cat Similarly, calculations showed that replacing a bromine atom with an iodine atom on the substrate lowered the reaction barrier, consistent with the higher reactivity of the iodinated compound. urv.cat
| System Modification | Effect on Activation Barrier (kcal/mol) | Reference |
| Replacement of K+ with Na+ | Increase of 2.6 | urv.cat |
| Replacement of spiro ring with H atoms | Increase of 0.3 | urv.cat |
A central goal of computational studies in this area is to unravel the precise mechanisms of enantioselective induction. DFT calculations can model the non-covalent interactions between a substrate, a chiral catalyst, and other reagents to explain the origin of stereoselectivity. For the synthesis of chiral spiro[4.4]nonane-1,6-diones, a mechanism involving a 1,2-carbon migration was proposed to be the key enantioselective step, proceeding through a chiral ion-pair intermediate stabilized by the catalyst. rsc.org
In other systems, such as the palladium-catalyzed C-H olefination using a chiral spiro phosphoric acid (STRIP) ligand, DFT has been employed to gain a theoretical understanding of how the ligand controls enantioselectivity. researchgate.net By modeling the transition states for the formation of both possible enantiomers, the calculations can reveal the energetic preference for one pathway over the other, thus explaining the observed enantiomeric excess.
DFT provides a means to quantitatively predict the feasibility of a proposed reaction by calculating the activation energy (or Gibbs free energy of activation). For the spirocyclization of spiro[4.4]nona-1,3-diene, the activation energy was calculated to be 26.6 kcal/mol. In a more complex Cu-catalyzed borylative ring-closing reaction to form a 5-membered spirocycle, DFT calculations placed the activation barrier for the key C-C coupling step at 25.7 kcal/mol, a value consistent with the experimental reaction conditions. urv.cat
Table of Calculated Activation Barriers for Spirocyclizations
| Reaction | Calculated Barrier (kcal/mol) | Computational Method | Reference |
|---|---|---|---|
| Spirocyclization of spiro[4.4]nona-1,3-diene | 26.6 | Not Specified | |
| Cu-catalyzed borylative C-C coupling (X=Br) | 25.7 | DFT | urv.cat |
Understanding Enantioselective Induction Mechanisms
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes
While DFT is excellent for studying electronic structure and reactions, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules like Spiro[4.4]nonan-1-amine. These methods treat molecules as a collection of atoms governed by a classical force field, allowing for the simulation of molecular motion over time.
MM and MD simulations are used to identify low-energy conformations and the pathways for interconversion between them. For a related 5-azonia-spiro[4.4]nonane cation, a new force field was developed based on quantum chemical calculations to perform MD simulations. researchgate.net These simulations revealed that the five-membered pyrrolidinium (B1226570) rings in the spiro system exist in various envelope and twist conformations. researchgate.net Similarly, studies on 1,6-dioxaspiro[4.4]nonane systems show that the five-membered ring exhibits significant puckering, a dynamic process that can be modeled with MD simulations.
In more complex spiro systems, dynamic NMR spectroscopy, often complemented by computational analysis, has been used to quantify the energy barriers for conformational changes. For spiro-bis-dithiepins, two distinct processes were identified: the conversion between chair and twist forms and the pseudorotation of the twist forms, with free activation enthalpies of 12.6 kcal/mol and 8.3 kcal/mol, respectively. researchgate.net X-ray crystallography combined with valence-force calculations (a precursor to modern MM) on (S)-spiro[4.4]nonane-1,6-dione showed that its five-membered rings adopt a conformation intermediate between an envelope and a half-chair form. rsc.org
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Spiro[4.4]nonane-1,6-dione |
| (R/S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione |
| Chiral Spiro Phosphoric Acid (STRIP) |
| 2-Ethyl-1,6-dioxaspiro[4.4]nonane |
| 2-methylboryl-7-oxaspiro[3.5]nonane |
| 8-methylboryl-3-oxaspiro[5.5]undecane |
| 2-methylboryl-5-oxaspiro[3.4]octane |
| 7-methyl-1-oxaspiro[4.4]nonane |
| 2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one |
| (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane |
| 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane |
| N-triflylphosphoramide |
| 5-azonia-spiro[4.4]nonane tetrafluoroborate |
| Spiro[4.4]nonan-1-one |
| Spiro[4.4]nonane |
Applications of Spiro 4.4 Nonan 1 Amine and Its Derivatives in Advanced Chemical Research
Utility as Synthetic Intermediates and Key Building Blocks
Spiro[4.4]nonan-1-amine and its precursors, such as spiro[4.4]nonan-1-one and spiro[4.4]nonane-1,6-dione, serve as fundamental building blocks in the construction of more complex molecular architectures. The inherent rigidity of the spirocycle provides a well-defined spatial arrangement, which is crucial for influencing the stereochemical outcome of reactions. These compounds are particularly valuable as precursors for developing chiral ligands and catalysts.
The 1-azaspiro[4.4]nonane ring system, a core structure related to this compound, is found in a variety of biologically active compounds, including alkaloids from the Cephalotaxus family. acs.orgresearchgate.net Synthetic methodologies have been developed to construct this spirocyclic system, highlighting its importance as a key intermediate. For instance, a multi-enzymatic cascade involving a lipase-catalyzed hydroxylaminolysis and an intramolecular nitroso-ene reaction has been successfully employed to create an aza-spirocyclic lactam, a key building block for synthesizing Cephalotaxus alkaloid intermediates. researchgate.net Another approach involves a domino radical bicyclization of O-benzyl oxime ethers to yield 1-azaspiro[4.4]nonane derivatives. acs.org The versatility of these spirocyclic amines and their derivatives makes them crucial starting points for creating novel bioactive molecules and functional materials. lookchem.com
Development of Chiral Ligands for Asymmetric Catalysis
The unique stereochemical properties of the spiro[4.4]nonane framework have been extensively exploited in the design of chiral ligands for transition metal-catalyzed asymmetric reactions. sioc-journal.cn The rigidity of the spiro skeleton allows for the creation of well-defined chiral environments around a metal center, leading to high levels of enantioselectivity in various chemical transformations. sioc-journal.cnchinesechemsoc.org
A notable class of ligands derived from the spiro framework are spiro monophosphite-olefin ligands. These have been successfully applied in rhodium-catalyzed asymmetric additions. Research has demonstrated their effectiveness in the addition of organoboronic acids to aldimines, a key reaction for synthesizing chiral amines. The structural information for these ligands and their metal complexes has been elucidated through X-ray crystallography, confirming their specific coordination modes. ugr.es
Chiral spiro bis(oxazoline) ligands, often abbreviated as SPIROX, represent another significant family of ligands. New classes of these ligands have been synthesized from the C2-symmetric spirocyclic scaffold known as SPIROL. mdpi.com The synthesis typically involves a multi-step sequence starting from an enantiopure spiro-diol, which is converted to a diacid intermediate and subsequently coupled with chiral amino alcohols to form the bis(oxazoline) rings. mdpi.com These ligands have proven effective in copper-catalyzed reactions, such as enantioselective Friedel-Crafts alkylation reactions and various insertion reactions. google.com The design of these ligands often focuses on creating a stable and rigid framework to enhance catalytic activity and selectivity. google.com
| Ligand Type | Precursor | Key Synthesis Steps | Metal Catalyst | Application | Ref |
| SPIROX | (R,R,R)-SPIROL | Bistriflate formation, Carbonylation, Amide coupling, Oxazoline cyclization | Copper (Cu) | Asymmetric Friedel-Crafts Alkylation | mdpi.comgoogle.com |
Spiro diphosphite ligands have been developed to address challenges in controlling selectivity in certain asymmetric reactions. A class of these ligands synthesized from enantiopure spirobiindane diol (SPINOL) has been instrumental in achieving highly enantioselective iridium-catalyzed hydroalkenylation of α-olefins and styrenes. acs.org These reactions produce valuable γ-substituted chiral acrylamides with excellent branched selectivity and enantioselectivity. acs.org Earlier work also described the synthesis of chiral diphosphites from spiro[4.4]nonane-1,6-diol for use in rhodium-catalyzed asymmetric hydroformylation, achieving high regioselectivity. acs.orgsci-hub.se
Table 1: Performance of Spiro Diphosphite Ligands in Iridium-Catalyzed Hydroalkenylation (Data sourced from J. Am. Chem. Soc. 2025) acs.org
| Ligand | Substrate (Alkene) | Yield (%) | b/l ratio | ee (%) |
| L5 | Styrene | 91 | >99:1 | 97 |
| L5 | 4-Methylstyrene | 94 | >99:1 | 98 |
| L5 | 4-Methoxystyrene | 95 | >99:1 | 96 |
| L5 | 1-Hexene | 85 | 96:4 | 96 |
| L5 | 1-Octene | 88 | 95:5 | 95 |
Phosphino-oxazoline (PHOX) ligands incorporating a spiro backbone are a privileged and highly modular class of ligands used in a multitude of asymmetric catalytic reactions. sioc-journal.cnbeilstein-journals.orgorgsyn.org These P,N-type ligands can be readily modified to tune their steric and electronic properties. orgsyn.org For example, a new class of chiral PHOX ligands based on a hexamethyl-1,1′-spirobiindane backbone has been developed and applied successfully in the nickel-catalyzed asymmetric arylation of cyclic aldimines, affording chiral amines with excellent enantioselectivities (93–99% ee). acs.org Similarly, tridentate chiral spiro aminophosphine-oxazoline ligands have demonstrated high efficiency in the iridium-catalyzed asymmetric hydrogenation of α-keto amides. researchgate.net The versatility and effectiveness of spiro PHOX ligands have made them indispensable tools in modern stereoselective synthesis. beilstein-journals.orggoogle.com
Table 2: Ni-Catalyzed Asymmetric Arylation using a Spiro PHOX Ligand (Data sourced from J. Org. Chem.) acs.org
| Arylboronic Acid | Product | Yield (%) | ee (%) |
| Phenylboronic acid | 4a | 88 | 99 |
| 4-Tolylboronic acid | 4b | 92 | 99 |
| 4-Methoxyphenylboronic acid | 4c | 95 | 99 |
| 3-Thienylboronic acid | 4j | 90 | 98 |
| 2-Naphthylboronic acid | 4m | 85 | 98 |
Spiro Diphosphites
Precursors for Total Synthesis of Architecturally Complex Natural Products
The spiro[4.4]nonane framework is a key structural motif in several architecturally complex and biologically significant natural products. Consequently, derivatives of this compound are vital precursors in the total synthesis of these molecules.
One prominent example is Fredericamycin A, a potent antitumor antibiotic that features a spiro[4.4]nonane system as its core. rsc.org Synthetic strategies targeting Fredericamycin A have focused on the efficient construction of this spirocyclic core, underscoring its importance as a synthetic target. rsc.org
Furthermore, the 1-azaspiro[4.4]nonane ring system is the characteristic core of the Cephalotaxus alkaloids. acs.org This family of natural products includes compounds with significant antiproliferative and anticancer activities. acs.org Notably, homoharringtonine, an ester derivative of the alkaloid cephalotaxine (B1668394), has been approved for the treatment of chronic myeloid leukemia. acs.org The synthesis of these valuable therapeutic agents relies on methodologies that can efficiently construct the 1-azaspiro[4.4]nonane skeleton, often starting from building blocks structurally related to this compound. acs.orgresearchgate.net The development of synthetic routes to these spirocyclic intermediates is therefore a critical endeavor in medicinal chemistry and natural product synthesis. researchgate.netnih.gov
Fredericamycin A
Fredericamycin A is a natural product that exhibits potent antitumor and antibiotic activities. purdue.edunih.gov A key structural feature of Fredericamycin A is its spiro[4.4]nonane ring system, which presents a significant synthetic challenge. nih.govresearchgate.netresearchgate.netrsc.org The synthesis of the spirocyclic core of Fredericamycin A and its analogues often involves strategic bond formations to construct the quaternary spirocenter. purdue.edunih.govresearchgate.netrsc.org
Various synthetic strategies have been developed to assemble the spiro[4.4]nonane framework of Fredericamycin A. These include intramolecular acylation, high-pressure Diels-Alder reactions, and radical spiro-cyclization. rsc.org One approach involves a tandem [4+2]-cycloaddition/aromatization reaction to construct annulated spiro[4.4]-nonane-diones. acs.org Another method utilizes an intermolecular alkyne-chromium carbene benzannulation reaction to form the AB ring framework, followed by an intramolecular aldol (B89426) condensation to create the spiro[4.4] CD ring system. purdue.edu The development of an N-heterocyclic carbene-catalyzed enantioselective hydroquinone (B1673460) formation has significantly shortened the synthesis of Fredericamycin A. researchgate.netrsc.org
Table 1: Synthetic Approaches to the Spirocyclic Core of Fredericamycin A
| Method | Key Reaction(s) | Reference(s) |
|---|---|---|
| Intramolecular Acylation & Diels-Alder | Intramolecular acylation, high-pressure Diels-Alder chemistry | rsc.org |
| Radical Spiro-cyclization | Radical-initiated cyclization | rsc.org |
| Alkyne-Chromium Carbene Benzannulation | Regiospecific alkyne-chromium carbene benzannulation, intramolecular aldol condensation | purdue.edu |
| N-Heterocyclic Carbene Catalysis | Enantioselective hydroquinone formation via desymmetrization of spirocyclic cyclopentene-1,3-diones | researchgate.netrsc.org |
| Palladium-Catalyzed Cyclization | Cyclization of (ortho-bromophenyl)-functionalized ketones | nih.gov |
| Ring-Closing Metathesis | Double Claisen rearrangement, retro-Diels-Alder reaction, ring-closing metathesis | nih.gov |
Cephalotaxine and its Analogues
Cephalotaxine is a polycyclic alkaloid that forms the core structure of several biologically active compounds, including the anticancer drug homoharringtonine. oregonstate.edulzu.edu.cnacs.org The 1-azaspiro[4.4]nonane skeleton is a key structural motif within Cephalotaxine and its analogues. acs.orgcardiff.ac.ukacs.org The synthesis of this spirocyclic system is a critical step in the total synthesis of these alkaloids. oregonstate.eduresearchgate.netresearchgate.net
Several synthetic routes to the 1-azaspiro[4.4]nonane core of Cephalotaxine have been explored. One approach involves a palladium-catalyzed intramolecular allylic amination followed by a Heck reaction. researchgate.netnih.gov Another strategy utilizes a nitroso-ene cyclization to rapidly construct the 1-azaspiro[4.4]nonane ring system. researchgate.net A domino radical bicyclization has also been employed to synthesize 1-azaspiro[4.4]nonane derivatives. acs.orgacs.org Furthermore, a stereocontrolled semipinacolic rearrangement of an α-hydroxyiminium ion has been used to generate the spiro compound enantiomerically pure, leading to a total synthesis of (-)-cephalotaxine. researchgate.net
Table 2: Key Synthetic Strategies for the 1-Azaspiro[4.4]nonane Skeleton of Cephalotaxine
| Method | Key Reaction(s) | Reference(s) |
|---|---|---|
| Palladium-Catalyzed Reactions | Intramolecular allylic amination, Heck reaction | researchgate.netnih.gov |
| Nitroso-Ene Cyclization | Intramolecular nitroso-ene reaction | researchgate.net |
| Domino Radical Bicyclization | Formation and capture of alkoxyaminyl radicals | acs.orgacs.org |
| Semipinacolic Rearrangement | Stereocontrolled rearrangement of an α-hydroxyiminium ion | researchgate.net |
| Furan (B31954) Oxidation-Transannular Mannich Cyclization | Oxidative furan opening, spontaneous transannular Mannich reaction | oregonstate.edu |
Palau'amine Related Spirocyclic Systems
Palau'amine is a complex marine alkaloid with potent immunosuppressive activity. researchgate.netnih.govacs.org Its intricate molecular architecture includes a fused polycyclic system containing a spiro-cycle and a challenging trans-azabicyclo[3.3.0]octane skeleton. researchgate.netrsc.org The synthesis of Palau'amine and its related spirocyclic systems has been a significant focus of synthetic organic chemistry. researchgate.netorganic-chemistry.orgacs.orgnih.gov
The total synthesis of Palau'amine has been achieved through innovative strategies that address the formation of its complex core. One successful approach involved a transannular cyclization of a macrocyclic precursor, termed 'macro-palau'amine'. organic-chemistry.org Another total synthesis was characterized by the construction of a tetracyclic ring core, including the trans-bicyclo[3.3.0]octane skeleton, at a middle stage of the synthesis. researchgate.netnih.govresearchgate.net The development of synthetic routes to Palau'amine and its analogues is crucial for studying its biological activity and developing new therapeutic agents. nih.govrsc.org
Table 3: Notable Features and Synthetic Challenges of Palau'amine
| Feature | Description | Reference(s) |
|---|---|---|
| Molecular Architecture | Hexacyclic bisguanidine antibiotic with a spirocyclic core. | acs.orgrsc.org |
| Biological Activity | Potent cytotoxic and immunosuppressive properties. | nih.govacs.org |
| Synthetic Challenge | Presence of a trans-fused 5,5-azabicyclic ring system. | nih.gov |
| Key Synthetic Strategy | Transannular cyclization of a macrocyclic intermediate. | organic-chemistry.org |
| Alternative Approach | Mid-stage construction of a tetracyclic ring core with a trans-bicyclo[3.3.0]octane skeleton. | researchgate.netnih.gov |
Contributions to Organic Electronics Research
Spiro compounds, including derivatives of spiro[4.4]nonane, have emerged as important materials in the field of organic electronics. walshmedicalmedia.comrsc.orgrsc.org The unique three-dimensional geometry of spiro compounds, where two π-systems are held in a perpendicular arrangement, offers several advantages for electronic applications. acs.orgrsc.orgrsc.org This structure helps to improve the morphological stability and retain the electronic properties of the materials. acs.orgrsc.orgrsc.org
Spiro-configured molecules are utilized as host materials in organic light-emitting diodes (OLEDs), hole transporting materials in perovskite solar cells, and as components in other organic electronic devices. rsc.orgrsc.orgnoctiluca.eu The spiro linkage allows for fine-tuning of the electronic properties of the molecule. rsc.orgrsc.org For instance, the well-known hole transporting material, Spiro-OMeTAD, is built upon a spirobifluorene core and is crucial for the high performance of perovskite solar cells. rsc.orgnoctiluca.eu The development of novel spiro compounds continues to be an active area of research to create more efficient and stable organic electronic devices. walshmedicalmedia.comrsc.org
Table 4: Properties and Applications of Spiro Compounds in Organic Electronics
| Property | Advantage in Organic Electronics | Example Application | Reference(s) |
|---|---|---|---|
| 3D Geometry | Improves morphological stability, prevents crystallization. | Hole Transport Layers (HTLs) in Perovskite Solar Cells. | acs.orgrsc.orgrsc.org |
| Orthogonal π-systems | Allows for fine-tuning of electronic properties, can isolate chromophores. | Host materials in Phosphorescent and TADF OLEDs. | acs.orgrsc.org |
| High Thermal Stability | Enhances device lifetime and operational stability. | Organic Light-Emitting Diodes (OLEDs). | rsc.orgnoctiluca.eu |
| Good Solubility | Facilitates solution-based processing of devices. | Inkjet printing of electronic components. | noctiluca.eu |
Methodological Research in Drug Discovery (Compound Scaffold Generation)
Spirocyclic scaffolds, such as that found in this compound, are increasingly utilized in medicinal chemistry and drug discovery. acs.orgbldpharm.comnih.govresearchgate.net The inherent three-dimensionality of spirocycles offers a way to explore new chemical space and move away from flat, aromatic structures that can sometimes be associated with poor physicochemical properties. bldpharm.comresearchgate.nettandfonline.com
The introduction of a spirocyclic core can lead to improvements in a compound's potency, selectivity, and pharmacokinetic profile. acs.orgbldpharm.com Spiro scaffolds can act as rigid conformational constraints, which can reduce the entropic penalty of binding to a biological target. researchgate.net The development of new synthetic methods to access a diverse range of spirocyclic building blocks is crucial for their application in drug discovery programs. acs.orgnih.govresearchgate.net By providing novel and structurally diverse scaffolds, this compound and related compounds contribute to the generation of compound libraries for screening and the development of new therapeutic agents. acs.orgnih.govresearchgate.nettandfonline.com
Table 5: Advantages of Spirocyclic Scaffolds in Drug Discovery
| Advantage | Rationale | Reference(s) |
|---|---|---|
| Increased Three-Dimensionality | Moves away from flat structures, potentially improving physicochemical properties. | bldpharm.comresearchgate.nettandfonline.com |
| Structural Novelty | Provides access to new chemical space and opportunities for new intellectual property. | acs.orgresearchgate.net |
| Conformational Rigidity | Reduces the entropic penalty upon binding to a target, potentially increasing potency. | researchgate.net |
| Improved Pharmacokinetics | Can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles. | acs.orgbldpharm.com |
| Enhanced Selectivity | The rigid structure can lead to more specific interactions with the target protein. | acs.orgbldpharm.com |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Spiro[4.4]nonan-1-amine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., ketones or amines) followed by amination. Key parameters include temperature control (e.g., 80–120°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., Pd/C for hydrogenation). Purity optimization requires iterative recrystallization or chromatography, validated via HPLC (≥95% purity threshold) .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding stereochemistry and ring conformation?
- Methodological Answer : Use 1H and 13C NMR to assign spirojunction protons (δ 1.2–2.5 ppm) and nitrogen-associated protons (δ 2.8–3.5 ppm). 2D NOESY experiments can confirm spatial proximity of protons across rings, while coupling constants (e.g., J = 8–12 Hz for transannular interactions) clarify ring puckering . Compare experimental data with computational models (DFT or MD simulations) for validation .
Q. What are the primary biological screening assays for this compound, and how does its spirocyclic framework influence bioactivity?
- Methodological Answer : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays. The spirocyclic structure enhances rigidity, improving binding affinity by reducing entropic penalties. For antimicrobial studies, use MIC assays (e.g., 1–50 µg/mL against S. aureus) .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity in oxidation reactions be resolved?
- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst choice. Systematically vary conditions (e.g., compare mCPBA vs. KMnO4 in acetonitrile vs. DCM). Monitor intermediates via LC-MS and quantify products using GC-FID. For reproducibility, standardize reagent purity (e.g., ≥99%) and oxygen exclusion .
Q. What computational strategies predict the thermodynamic stability of this compound derivatives under varying pH conditions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model protonation states and ring strain. Compare with experimental pKa data (e.g., measured via potentiometric titration). MD simulations in explicit solvent (e.g., water, pH 7.4) assess conformational flexibility .
Q. How do stereochemical variations (e.g., axial vs. equatorial amine positioning) affect this compound’s interactions with biological targets?
- Methodological Answer : Synthesize diastereomers via chiral auxiliaries or asymmetric catalysis. Test enantiomers in receptor-binding assays (e.g., IC50 differences >10-fold indicate stereospecificity). X-ray crystallography of ligand-target complexes reveals binding mode disparities .
Q. What analytical methods are validated for detecting trace nitrosamine impurities in this compound, and how are detection limits optimized?
- Methodological Answer : Use LC-MS/MS with MRM transitions (e.g., m/z 115 → 85 for N-nitrosodimethylamine). Validate per ICH Q2(R1), ensuring LOD ≤ 0.03 ppm. Spike-and-recovery studies (90–110% recovery) confirm accuracy. Compare with EDQM or USP protocols .
Key Research Recommendations
- Prioritize stereoselective synthesis to explore structure-activity relationships.
- Cross-validate analytical results using orthogonal techniques (e.g., NMR + X-ray).
- Investigate metabolic stability via liver microsome assays (e.g., t1/2 > 60 min indicates suitability for in vivo studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
